Fmoc-D-Cys(Dpm)-OH

Übersicht

Beschreibung

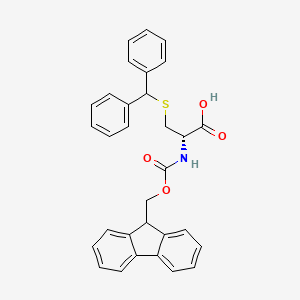

Fmoc-D-Cysteine(Dpm)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a diphenylmethyl (Dpm) protecting group at the thiol group. These modifications are essential for its use in solid-phase peptide synthesis, a method widely employed in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Dpm)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of D-Cysteine is protected using diphenylmethyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of Fmoc-D-Cysteine(Dpm)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to obtain the pure compound.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and suitability for use in peptide synthesis.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The Fmoc group can be removed using piperidine, allowing for further reactions at the amino terminus.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected amino terminus, ready for further coupling reactions.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Efficiency

The incorporation of Fmoc-D-Cys(Dpm)-OH has been shown to enhance the efficiency of peptide synthesis through optimized coupling protocols. A study demonstrated that using phosphonium-based reagents with this compound resulted in significantly lower racemization rates compared to traditional methods using Trt derivatives. This is crucial for synthesizing peptides where stereochemistry is vital, such as in therapeutic peptides .

| Protecting Group | Racemization Rate (%) |

|---|---|

| Trt | 6.8 |

| Dpm | 1.2 |

| Acm | Lower than Dpm |

Application in Complex Peptides

This compound has been effectively used in the synthesis of complex peptides that require multiple disulfide bonds. The stability provided by the Dpm group allows for successful assembly and cleavage under mild conditions, which is beneficial for maintaining the integrity of sensitive peptide structures .

Case Studies

Case Study 1: Synthesis of Somatostatin Derivatives

- Researchers synthesized somatostatin derivatives using this compound and observed a reduction in side reactions typically associated with cysteine residues. The study highlighted that using Dpm allowed for better control during Fmoc deprotection and minimized racemization compared to Trt .

Case Study 2: Evaluation of Cysteine Derivatives

- A comparative study evaluated various cysteine derivatives, including this compound, focusing on their performance in SPPS. Results indicated that Dpm provided superior results in terms of solubility and stability during synthesis cycles, making it a strong candidate for further applications in peptide chemistry .

Wirkmechanismus

Mechanism: The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Dpm group protects the thiol group, allowing for selective deprotection and subsequent reactions.

Molecular Targets and Pathways:

Peptide Bond Formation: Facilitates the formation of peptide bonds during solid-phase peptide synthesis.

Protein Modification: Enables site-specific modifications of proteins through thiol-disulfide exchange reactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Cysteine(Dpm)-OH: Similar structure but with the L-isomer of cysteine.

Boc-D-Cysteine(Dpm)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Fmoc-D-Cysteine(Trt)-OH: Uses a trityl (Trt) protecting group instead of Dpm.

Uniqueness:

Stereochemistry: The D-isomer of cysteine provides unique properties in peptide synthesis, such as resistance to enzymatic degradation.

Protecting Groups: The combination of Fmoc and Dpm groups offers specific advantages in terms of stability and ease of deprotection.

This detailed article provides a comprehensive overview of Fmoc-D-Cysteine(Dpm)-OH, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Fmoc-D-Cys(Dpm)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has significant biological activity. This article explores its properties, applications, and the underlying mechanisms that contribute to its functionality.

Overview of this compound

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a dimethylphenyl (Dpm) protecting group on the thiol side chain. This configuration allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of cysteine into peptides while minimizing side reactions and racemization .

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS for the synthesis of peptides that require cysteine residues. The Dpm group provides stability against oxidation, which is crucial for maintaining the integrity of peptides during synthesis and subsequent applications .

2. Disulfide Bond Formation

The compound's ability to form disulfide bonds enhances the stability and biological activity of peptides. Disulfide-rich peptides are known for their robustness and specificity in biological interactions, making them valuable in drug discovery and diagnostics . The incorporation of this compound into peptide sequences can lead to improved structural integrity and functional performance.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Racemization Control : Research indicates that using this compound results in lower racemization rates compared to other protecting groups like Trt. For instance, racemization during coupling reactions was measured at 6.8% for this compound, which is significantly lower than other derivatives .

- Functionalization Capabilities : The dual protection strategy allows for controlled functionalization of peptides. This capability enables targeted interactions with biological molecules, enhancing our understanding of molecular mechanisms within biological systems .

Case Study 1: Peptide Therapeutics

In a study focused on developing peptide-based therapeutics, this compound was incorporated into a peptide designed to inhibit a specific enzyme involved in cancer progression. The resulting peptide exhibited enhanced stability and potency due to effective disulfide bond formation, demonstrating the compound's utility in therapeutic applications .

Case Study 2: Diagnostic Probes

Another study explored the use of a fluorescent probe that incorporates cysteine dynamics to monitor oxidative stress in cells. The probe utilized this compound to ensure stable attachment and functionality, leading to significant advancements in understanding cellular responses to oxidative conditions .

Comparative Analysis

The following table summarizes key properties of various cysteine derivatives used in peptide synthesis:

| Compound Name | Protecting Groups | Racemization Rate (%) | Key Features |

|---|---|---|---|

| This compound | Fmoc + Dpm | 6.8 | Enhanced stability; effective disulfide bond formation |

| Fmoc-D-Cys(Trt)-OH | Fmoc + Trityl | 3.3 | Simpler structure; higher racemization risk |

| Fmoc-D-Cys(Thp)-OH | Fmoc + Thiazolidine | 0.74 | Superior solubility; stable under acidic conditions |

Eigenschaften

IUPAC Name |

(2S)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.